

Preclinical Safety and Toxicity Profile of Losulazine: A Technical Overview

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Compound of Interest

Compound Name: Losulazine

Cat. No.: B1675154

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Disclaimer: This document summarizes publicly available preclinical safety and toxicity data for **Losulazine**. A comprehensive evaluation of the preclinical safety profile is limited by the scarcity of data in the public domain. Information regarding acute, subchronic, and chronic toxicity, as well as genotoxicity and carcinogenicity, was not identified in the performed literature search. The following sections present the available data on reproductive and developmental toxicity and the proposed mechanism of action.

Reproductive and Developmental Toxicity

Studies conducted in Sprague-Dawley rats have investigated the effects of **Losulazine** on fertility, and prenatal and postnatal development.

Data Summary

| Study Type | Species | Dose Levels (mg/kg/day) | Dosing Schedule | Key Findings |
|--|--------------------|-------------------------|--|--|
| Fertility and General Reproductive Performance | Sprague-Dawley Rat | 0, 2, 4, 8 | Males: 67 days before cohabitation and until termination. Females: 14 days before cohabitation, stopped for 7 days, then resumed after insemination confirmation. | - Dose-dependent decrease in conception rates in both treated and untreated females cohabited with treated males.- Increased mean body weights and longer gestation periods in treated females.- Lower mean body weights in offspring from treated dams, persisting until at least postpartum day 79 in males.- Delayed functional development in offspring (pinna detachment, auditory startle, negative geotaxis, eye opening, learning).- Adverse effects on the fertility of male offspring at |

4 and 8
mg/kg/day.[1]

Prenatal,
Postnatal, and
Pre- and
Postnatal
Exposure

Sprague-Dawley
Rat

0, 4, 8

- Prenatal:
Gestation day 15
to term.-
Postnatal:
Postnatal days 1
to 21.- Pre- and
Postnatal:
Gestation day 15
to postnatal day
21.

- Prenatal only:
No adverse
effects
observed.-
Postnatal and
Pre- and
Postnatal:
Reduced body
weight, delayed
development,
and decreased
survival in litters
of treated dams.-
Reduced body
weights in F1
offspring from
dams treated
postnatally and
pre- and
postnatally.-
Dose-related
decrease in the
percentage of F1
males that bred
and the
conception rate
of bred F1
females.[2]

Experimental Protocols

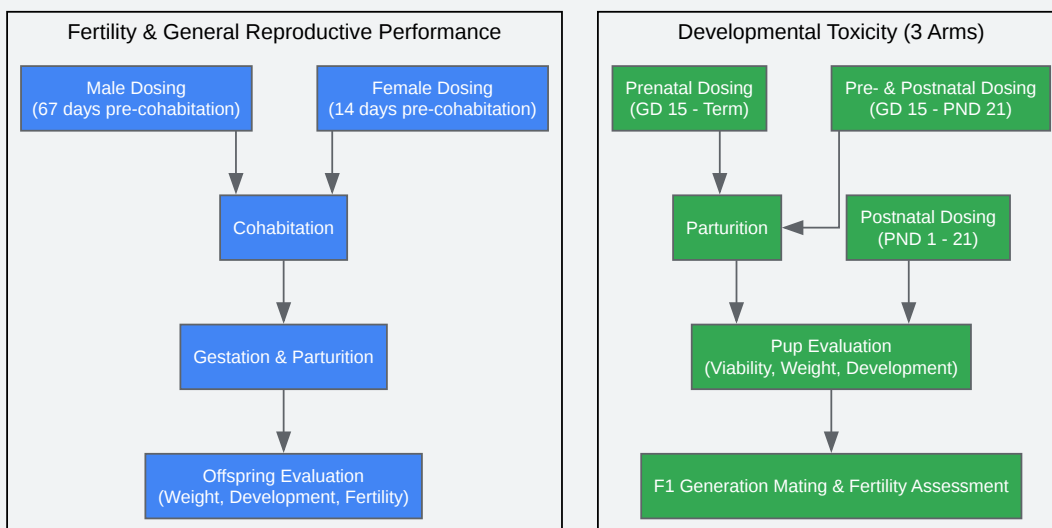
Fertility and General Reproductive Performance Study: Sprague-Dawley rats were administered **Losulazine** orally by gastric intubation at doses of 0, 2, 4, or 8 mg/kg/day.[1] Eighteen males per group were treated for 67 days prior to cohabitation and daily until

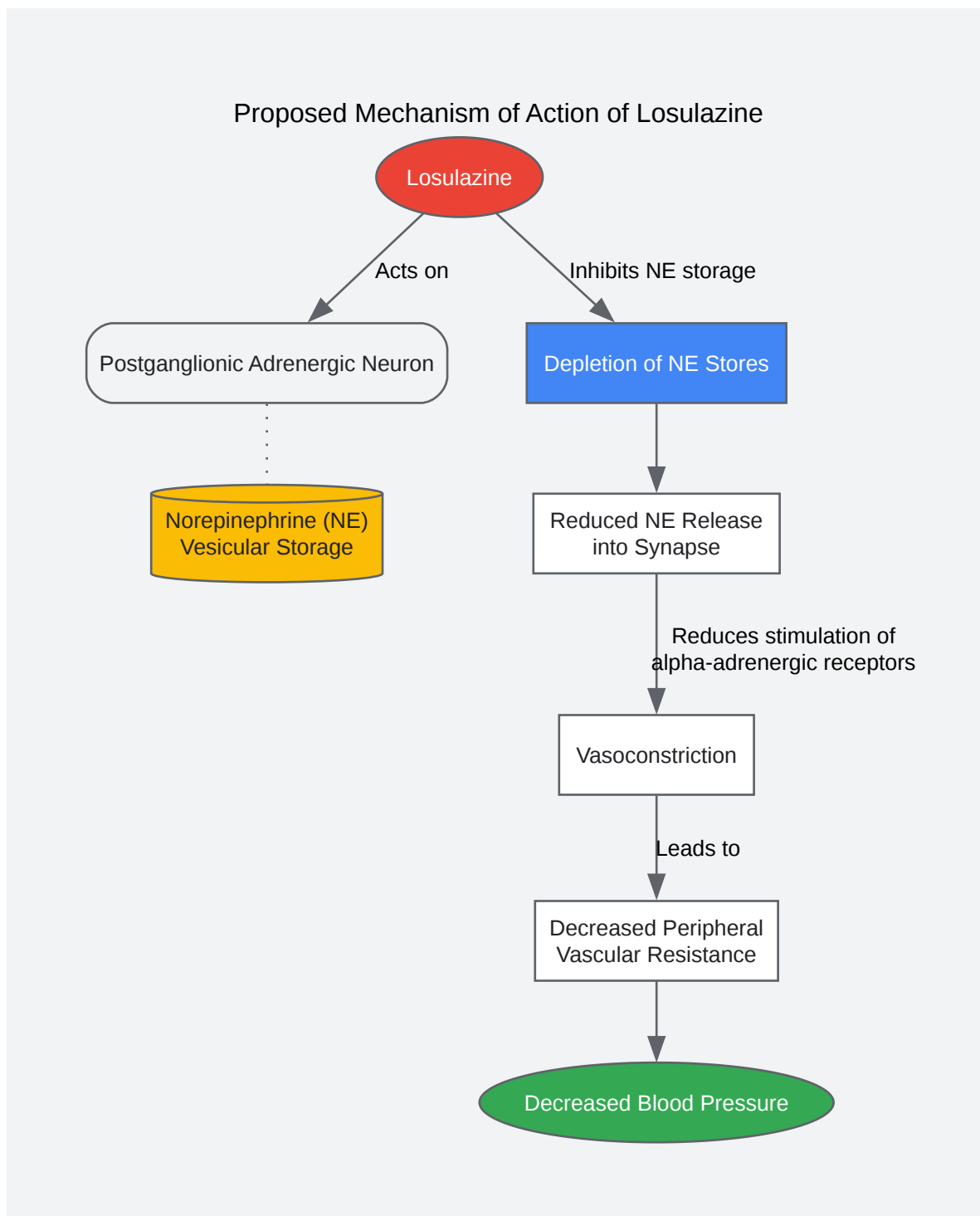
termination.[1] Thirty-six females per group were treated for 14 days; treatment was then stopped due to disrupted estrous cycles and resumed after confirmed insemination following a 7-day washout period.[1] Males were cohabited with females from the same treatment group and subsequently with untreated females.

Prenatal, Postnatal, and Pre- and Postnatal Exposure Study: Bred Sprague-Dawley rats (21 per group) received **Losulazine** orally at 0, 4, and 8 mg/kg/day according to three different dosing schedules: gestation day 15 to term (prenatal), postnatal days 1 to 21 (postnatal), and gestation day 15 to postnatal day 21 (pre- and postnatal). Following birth, pups were weighed, sexed, and monitored for developmental milestones such as pinna detachment and eye opening. Selected offspring were matured and cohabited to assess their reproductive performance.

Experimental Workflow Diagram

Reproductive and Developmental Toxicity Study Workflow





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References

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